molecular formula C7H6NNaO5S B12817785 Sodium 2-methyl-3-nitrobenzenesulfonate

Sodium 2-methyl-3-nitrobenzenesulfonate

Cat. No.: B12817785
M. Wt: 239.18 g/mol
InChI Key: PADZMVINEWIQJC-UHFFFAOYSA-M
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Description

Sodium 2-methyl-3-nitrobenzenesulfonate is an organic compound with the molecular formula C7H6NNaO5S. It is a derivative of benzenesulfonic acid, where a nitro group and a methyl group are substituted at the 3rd and 2nd positions, respectively. This compound is typically used in various chemical processes and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methyl-3-nitrobenzenesulfonate can be achieved through a sulfonation reaction. One common method involves the catalytic sulfonation of nitrobenzene using sulfur trioxide in the presence of a sodium tungstate catalyst. The reaction is carried out at temperatures ranging from 80-100°C, followed by heat preservation at 100-120°C for 2-4 hours. The resulting sulfonation liquid is then diluted with water, filtered, neutralized with an alkali, and dried to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized to ensure high yield and purity of the product. The use of continuous reactors and advanced filtration techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methyl-3-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or ozone can be used under acidic or basic conditions.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 2-methyl-3-aminobenzenesulfonate.

    Substitution: Formation of various substituted benzenesulfonates depending on the nucleophile used.

Scientific Research Applications

Sodium 2-methyl-3-nitrobenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 2-methyl-3-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfonate group enhances the compound’s solubility and facilitates its interaction with various enzymes and proteins. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

    Sodium 3-nitrobenzenesulfonate: Similar structure but lacks the methyl group at the 2nd position.

    Sodium 4-nitrobenzenesulfonate: Nitro group is positioned at the 4th position instead of the 3rd.

    Sodium 2-methyl-4-nitrobenzenesulfonate: Both methyl and nitro groups are present but at different positions.

Uniqueness: Sodium 2-methyl-3-nitrobenzenesulfonate is unique due to the specific positioning of the methyl and nitro groups, which imparts distinct chemical reactivity and physical properties. This unique structure allows it to participate in specific reactions and applications that similar compounds may not be suitable for .

Properties

Molecular Formula

C7H6NNaO5S

Molecular Weight

239.18 g/mol

IUPAC Name

sodium;2-methyl-3-nitrobenzenesulfonate

InChI

InChI=1S/C7H7NO5S.Na/c1-5-6(8(9)10)3-2-4-7(5)14(11,12)13;/h2-4H,1H3,(H,11,12,13);/q;+1/p-1

InChI Key

PADZMVINEWIQJC-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC=C1S(=O)(=O)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

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